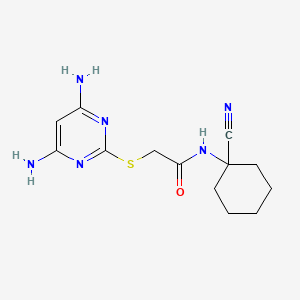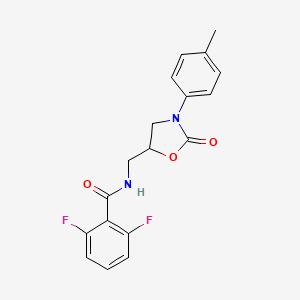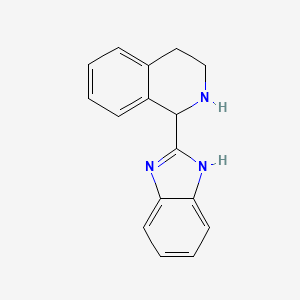
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzodiazole is a versatile heterocyclic nucleus present in various bioactive compounds . It’s a part of many antineoplastics derivatives and used for the treatment of chronic lymphocytic leukemia .
Synthesis Analysis
While specific synthesis methods for “1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline” are not available, similar compounds like N-(1H-1,3-benzodiazol-2-yl)benzamide have been synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .Molecular Structure Analysis
The compound N-(1H-1,3-benzodiazol-2-yl)benzamide crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Scientific Research Applications
Therapeutic Applications of Tetrahydroisoquinolines
Cancer and Neurological Disorders
Tetrahydroisoquinolines (THIQs) are recognized for their significant impact on cancer and central nervous system (CNS) disorders. Initially known for neurotoxic effects, certain derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified as endogenous agents preventing Parkinsonism in mammals. The FDA-approved trabectedin for soft tissue sarcomas highlights the anticancer potential of these compounds. THIQ derivatives also show promise in infectious diseases treatment and novel drug development for various therapeutic activities with unique mechanisms of action (Singh & Shah, 2017).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline, a benzopyridine compound, is explored for its biological potentials beyond its traditional use in detecting metal ions. With a broad spectrum of activities including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumour effects, isoquinoline derivatives serve as a foundation for developing low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).
Immunomodulatory Effects
Plant alkaloids like tetrandrine, derived from the bis-benzylisoquinoline class, have been used for treating autoimmune disorders and hypertension. Tetrandrine exhibits a wide range of immunosuppressive effects, differing in mechanisms from conventional disease-modifying antirheumatic drugs (DMARDs), and shows potential in treating autoimmune diseases, especially rheumatoid arthritis (Lai, 2002).
Antioxidant and Environmental Remediation
Antioxidant Capacity Reaction Pathways
The ABTS/PP decolorization assay, involving tetrahydroisoquinoline derivatives, underscores the complex reaction pathways for antioxidant capacity measurement, revealing the potential for specific reactions such as coupling which might bias comparison between antioxidants. This insight contributes to understanding antioxidant mechanisms and their application in various antioxidant systems (Ilyasov et al., 2020).
Treatment of Organic Pollutants
Enzymatic approaches using tetrahydroisoquinoline derivatives have shown promise in the remediation of organic pollutants. The presence of redox mediators enhances the efficiency of enzymes like laccases and peroxidases in degrading recalcitrant compounds, suggesting a future role in treating industrial effluents and promoting environmental sustainability (Husain & Husain, 2007).
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-17-15(12)16-18-13-7-3-4-8-14(13)19-16/h1-8,15,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBOWFNYTXFRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,3-benzodiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-4-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2728367.png)
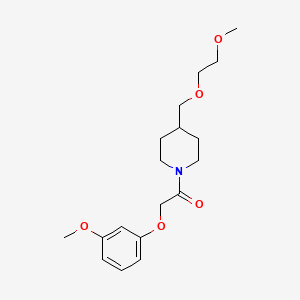
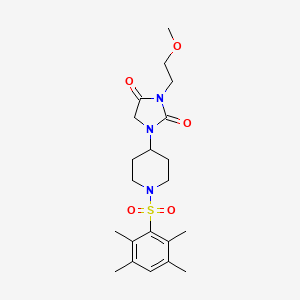
![(Z)-8-(3,4-dimethoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2728371.png)
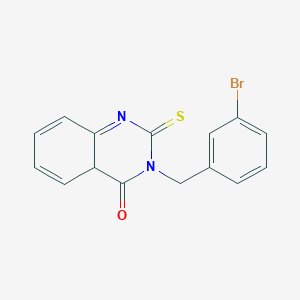
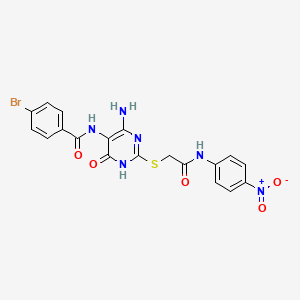
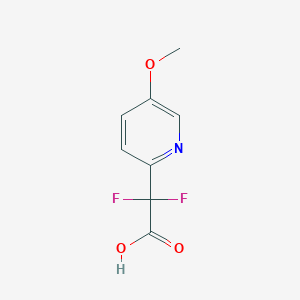

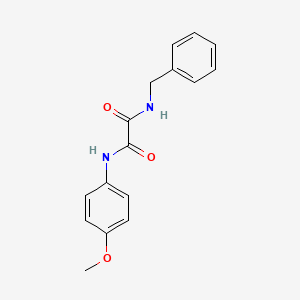
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2728381.png)
![5-((8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid](/img/structure/B2728383.png)
![2-[(15S)-10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2728384.png)
